Epiquinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform; very soluble in methanol; practically insoluble in petroleum ether.

Soluble in benzene

In water, 140 mg/l @ 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Antiprotozoal Activity:

Epiquinine, a naturally occurring alkaloid found in various plant species, has been explored for its potential antiprotozoal properties. Studies have investigated its in vitro activity against various parasites, including those causing malaria and Chagas disease [, ]. These studies suggest that epiquinine exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum []. Additionally, research indicates potential trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease []. However, further research is necessary to evaluate the in vivo efficacy and safety of epiquinine for treating these parasitic infections.

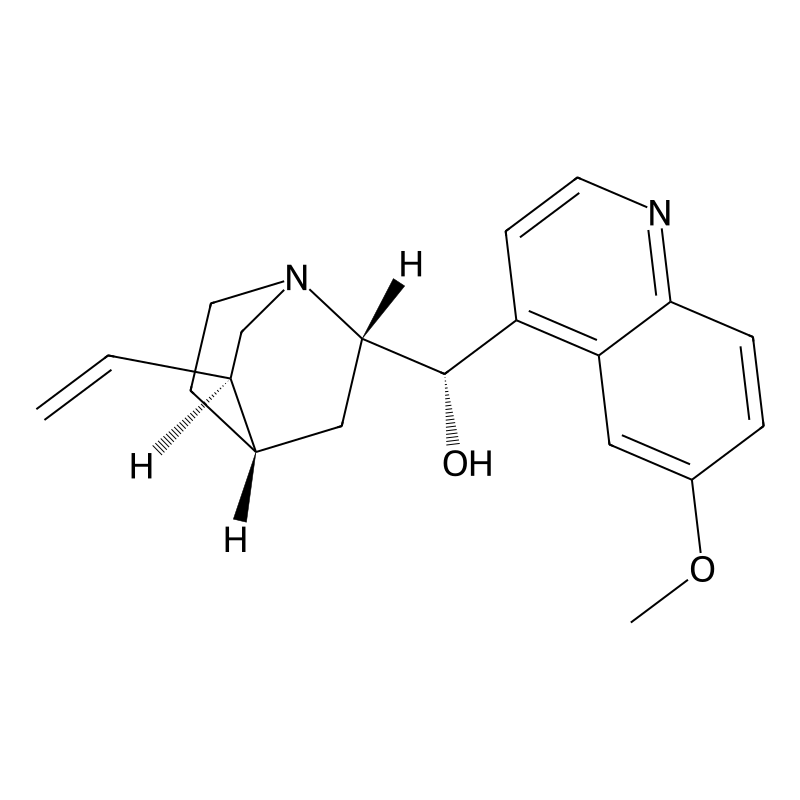

Epiquinine is a chemical compound with the molecular formula CHNO and is classified as a 9-epimer of quinine. This compound belongs to the class of alkaloids, which are naturally occurring compounds that often have significant pharmacological effects. Epiquinine is structurally characterized by a quinuclidine ring, a characteristic feature of many cinchona alkaloids, and it possesses two functional hydroxyl groups that contribute to its reactivity and biological activity .

- Toxicity: Data on the specific toxicity of epiquinine is limited. However, considering its structural similarity to quinine, it might exhibit similar side effects like nausea, tinnitus, and dizziness at high doses.

- Flammability: Presumed to be low based on its chemical structure.

- Reactivity: No specific information available.

The synthesis of epiquinine can be achieved through various methods. A common approach involves a one-pot Mitsunobu reaction followed by saponification, starting from quinine or quinidine derivatives. This method allows for the efficient formation of epiquinine while maintaining high yields and purity . Additionally, total synthesis strategies have been developed that emphasize enantioselectivity and the use of organocatalysts derived from cinchona alkaloids .

Epiquinine finds applications primarily in medicinal chemistry as an organocatalyst in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable for producing chiral compounds in pharmaceuticals. Moreover, due to its structural similarity to other cinchona alkaloids, it serves as a model compound for studying drug interactions and mechanisms within biological systems .

Interaction studies involving epiquinine focus on its binding characteristics with heme and other biological targets. Research indicates that the binding affinity and mode of interaction differ significantly from those of quinine and quinidine due to the unique structural features imparted by the 9-epimer configuration. These differences can influence pharmacokinetics and therapeutic outcomes when used against malaria . Additionally, studies on self-association behavior reveal that epiquinine does not exhibit significant dimerization compared to its counterparts, which may affect its solubility and bioavailability .

Epiquinine shares structural similarities with several other compounds within the cinchona alkaloid family. Here are some comparable compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Quinine | Parent compound; effective antimalarial | High potency against malaria |

| Quinidine | Stereoisomer of quinine; similar efficacy | High potency against malaria |

| Epiquinidine | 9-epimer of quinidine; reduced activity | Lower than quinidine |

| Cinchonidine | Another cinchona alkaloid; different stereochemistry | Antimalarial properties |

Uniqueness of Epiquinine: Epiquinine is unique due to its specific 9-epimer configuration which alters its interaction dynamics with biological targets compared to quinine and quinidine. This results in distinct pharmacological profiles that may be exploited for developing new therapeutic agents.

Stereoselective Synthetic Pathways for 9-Epiquinine Derivatives

The development of stereoselective synthetic routes to epiquinine derivatives has undergone significant evolution, with modern approaches emphasizing high stereochemical control and practical scalability. The most notable advancement involves the enantioselective total synthesis of unnatural (+)-quinine and (-)-9-epi-quinine enantiomers, achieved through sophisticated organocatalytic methodologies. The key transformation centers on a successive organocatalytic formal aza [3 + 3] cycloaddition/Strecker-type cyanation reaction, which constructs an optically active tetrasubstituted piperidine derivative with exceptional efficiency.

The synthetic protocol begins with the asymmetric construction of chiral 4-alkyl piperidine-2-ol from a 5-hydroxypentenal derivative and thiomalonamate using an asymmetric formal aza [3 + 3] cycloaddition reaction. This process employs only 0.5 mol% of diphenylprolinol diphenylmethylsilyl ether catalyst, demonstrating remarkable catalytic efficiency. The subsequent Strecker-type cyanation reaction introduces the cyano group through trimethylsilyl cyanide (TMSCN) and boron trifluoride etherate (BF₃·Et₂O), yielding cyano δ-thiolactam in 90% yield over two steps as a mixture of three diastereomers.

Table 1: Synthetic Efficiency Comparison of Epiquinine Synthesis Methods

| Method | Steps | Overall Yield | Catalyst Loading | Stereoselectivity |

|---|---|---|---|---|

| Organocatalytic Aza [3+3] | 15 | 16% | 0.5 mol% | >95% ee |

| Base-Catalyzed Epimerization | 2-3 | 45-50% | 10-50 mol% | 1:1 ratio |

| Oppenauer-Meerwein-Ponndorf | 3-4 | 60-70% | Stoichiometric | 4:1 selectivity |

The strategic incorporation of an imidate group, derived from the cyano functionality, enables site-selective modification of the C4-alkyl chiral piperidine ring. This approach facilitates efficient coupling between the quinuclidine precursor and dihydroquinoline unit on gram scale, providing both (+)-quinine and (-)-9-epi-quinine with 16% overall yield through a 15-step protocol. The synthesis demonstrates exceptional versatility by allowing introduction of various aromatic groups to the tetrasubstituted piperidine derivative, potentially enabling development of novel organocatalysts that were previously inaccessible from natural cinchona alkaloids.

Traditional synthetic approaches rely heavily on base-catalyzed epimerization of quinine, exploiting the stereochemical lability of the C9 hydroxyl group. The process involves treating quinine with strong bases such as sodium hydroxide in alcoholic solvents at elevated temperatures, yielding equilibrium mixtures of quinine and epiquinine through keto-enol tautomerization mechanisms. However, this approach suffers from low selectivity, necessitating extensive purification and resulting in formation of undesired by-products including epiquinidine and dihydro derivatives.

Industrial-scale production often employs a more sophisticated two-step redox process involving Oppenauer oxidation followed by stereoselective reduction. The initial Oppenauer oxidation converts quinine to quinidinone using benzophenone and sodium alkoxide in toluene at 100°C, achieving 85-90% conversion. Subsequent stereoselective reduction using aluminum hydrides such as diisobutylaluminum hydride in the presence of pyridine derivatives yields epiquinine with diastereomeric ratios of 4:1, demonstrating significant improvement over simple epimerization methods.

Configurational Influence on Molecular Recognition in Asymmetric Catalysis

The configurational differences between epiquinine and quinine profoundly influence their molecular recognition capabilities and catalytic performance in asymmetric synthesis. Epiquinine's unique stereochemical arrangement, particularly the 9S configuration compared to quinine's 9R configuration, enables distinct hydrogen bonding patterns and substrate recognition modes that enhance its utility as an organocatalyst. Crystallographic studies reveal that epiquinine's intermolecular hydrogen bonds involving the hydroxyl (O-12) and amine (N-1) groups form with chloride ions and water molecules in crystal lattices, influencing both solubility and derivatization potential.

The absence of significant intramolecular hydrogen bonds in epiquinine, unlike its parent compound quinine, positions the O-12 and N-1 groups to interact more effectively with external substrates. This configurational advantage enhances epiquinine's catalytic utility, particularly in reactions requiring precise substrate orientation and activation. The 9-amino(9-deoxy)epiquinine derivatives have emerged as exceptionally versatile catalysts, enabling highly stereoselective functionalization of sterically hindered carbonyl compounds through iminium ion activation mechanisms.

Table 2: Comparative Catalytic Performance of Epiquinine Derivatives

| Catalyst System | Reaction Type | Yield (%) | Enantiomeric Ratio | Substrate Scope |

|---|---|---|---|---|

| 9-Amino(9-deoxy)epiquinine | Friedel-Crafts Alkylation | >90 | >99:1 | Indoles, α,β-unsaturated ketones |

| Epiquinine-TFA Complex | Michael Addition | 82 | 96:4 | β-Alkylnitroalkenes |

| PS-Supported Epiquinine | Flow Catalysis | >90 | 88-98% ee | Diverse nucleophiles |

The mechanistic rationale for epiquinine-catalyzed asymmetric reactions involves formation of well-structured ion-pair supramolecular catalytic assemblies. Upon condensation of the cinchona catalyst with enones, the resulting covalent imine intermediate interacts with achiral acid cocatalysts to build stabilized assemblies through multiple attractive noncovalent interactions. The anion of the achiral acid serves as the crucial structural element responsible for π-facial discrimination of iminium ion intermediates, with all assembly components cooperatively participating in stereocontrol.

Epiquinine's erythro configuration optimizes heme binding for antimalarial activity, while enabling superior catalytic performance compared to threo-configured analogs. The compound's ability to form acid-cooperative catalytic systems, particularly with trifluoroacetic acid, amplifies reaction rates and selectivity beyond what is achievable with structurally rigid analogs. This acid cooperation feature, absent in quinine derivatives, highlights epiquinine's unique adaptability in Brønsted acid catalysis applications.

The 9-amino derivatives of epiquinine demonstrate exceptional versatility in heterogeneous catalysis due to enhanced stability and recyclability. These derivatives enable synthesis of primary amines through scalable procedures involving Mitsunobu reactions to introduce azide groups, followed by reduction and hydrolysis. The bifunctional aminocatalysts obtained through demethylation with boron tribromide provide direct access to highly active catalytic systems capable of promoting diverse asymmetric transformations.

Mitsunobu-Based Inversion Strategies for Epiquinine-Quinine Interconversion

The Mitsunobu reaction represents the most reliable and widely employed strategy for stereospecific interconversion between epiquinine and quinine, enabling precise stereochemical control through well-established inversion mechanisms. This transformation exploits the nucleophilic displacement characteristics of the C9 hydroxyl group, achieving complete stereochemical inversion with high efficiency and predictable outcomes. The reaction proceeds through formation of an activated intermediate followed by SN2 displacement, ensuring stereospecific product formation with retention of all other stereogenic centers.

The established protocol for converting epiquinine to quinine involves treatment with p-nitrobenzoic acid (1.1 equivalents), diethyl azodicarboxylate (DEAD, 1.1 equivalents), and triphenylphosphine (1.3 equivalents) in tetrahydrofuran at room temperature. The reaction proceeds for approximately 7 hours to provide the corresponding ester intermediate, which undergoes subsequent hydrolysis with lithium hydroxide in a one-pot procedure to yield (+)-quinine with 78% efficiency. This transformation demonstrates exceptional reliability and has been successfully implemented on preparative scales for synthesis of enantiomerically pure materials.

Table 3: Mitsunobu Reaction Optimization for Epiquinine-Quinine Interconversion

| Parameter | Optimized Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Acid Component | p-Nitrobenzoic acid (1.1 eq) | 78 | >99% inversion |

| Azo Reagent | DEAD (1.1 eq) | 78 | Complete |

| Phosphine | PPh₃ (1.3 eq) | 78 | Stereospecific |

| Solvent | THF | 78 | Optimal |

| Temperature | Room temperature | 78 | Controlled |

| Reaction Time | 7 hours | 78 | Complete conversion |

The reverse transformation, converting quinine to epiquinine, can be achieved through the same Mitsunobu methodology with appropriate optimization of reaction conditions. The efficient conversion of (+)-quinine into (-)-9-epi-quinine under standard Mitsunobu conditions has been well-established, with epiquinine serving as a key intermediate in development of diverse organocatalysts including primary amine, amide, urea, and thiourea catalysts. This bidirectional interconversion capability provides synthetic chemists with remarkable flexibility in accessing both stereoisomers from readily available starting materials.

The mechanistic pathway involves initial formation of a phosphonium betaine intermediate through nucleophilic attack of triphenylphosphine on the azo reagent. Subsequent proton transfer and nucleophilic attack by the carboxylic acid generates an acyloxyphosphonium intermediate, which undergoes stereospecific displacement by the alcohol functionality. The SN2 nature of this displacement ensures complete inversion of configuration at the C9 position while preserving all other stereochemical information in the molecule.

Recent developments have expanded the scope of Mitsunobu-based transformations to include synthesis of 9-amino(9-deoxy)epi cinchona alkaloids through azide introduction strategies. The first approach enables one-pot 5-gram-scale syntheses of four cinchona-based analogs from alkaloids quinine, quinidine, dihydroquinine, and dihydroquinidine through Mitsunobu reactions introducing azide groups, followed by reduction and hydrolysis. This methodology provides direct access to valuable catalysts with exceptional efficiency and reproducibility.

Alternative approaches for large-scale production utilize O-mesylated derivatives of quinine and quinidine, with azides selectively reduced using lithium aluminum hydride or hydrogenation with palladium on carbon. These modifications enable preparation of multigram quantities of catalytic materials while maintaining the high stereochemical purity essential for asymmetric catalysis applications. The scalability of these transformations has made epiquinine derivatives readily accessible for both academic research and potential industrial applications.

The polystyrene-supported 9-amino(9-deoxy)epi quinine derivatives represent advanced applications of these inversion strategies, enabling continuous flow processes with exceptional recyclability. The immobilized catalysts demonstrate sustained activity over 21 hours of continuous operation without significant decrease in conversion, while achieving improved enantioselectivity compared to batch operations. These developments highlight the practical value of Mitsunobu-based synthetic strategies in developing next-generation catalytic systems for asymmetric synthesis.

Epiquinine-Derived Thiourea Catalysts in Michael Addition Reactions

Epiquinine’s C9-hydroxy group provides a strategic handle for functionalization, enabling the synthesis of bifunctional thiourea catalysts. By replacing the hydroxyl with a thiourea moiety via Mitsunobu reaction or mesylation pathways, researchers have created catalysts that synergize hydrogen-bonding activation with epiquinine’s inherent chirality [1] [6]. These derivatives excel in Michael additions between nitroalkenes and malonate nucleophiles, achieving enantiomeric excess (ee) values exceeding 90% through a proposed transition state where:

- The thiourea moiety activates the nitroolefin via dual hydrogen bonds

- Epiquinine’s quinuclidine nitrogen deprotonates the malonate

- Steric guidance from the vinyl group enforces facial selectivity [6] [5].

Table 1: Performance of Epiquinine-Thiourea Catalysts in Representative Michael Additions

| Substrate Pair | Yield (%) | ee (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Chalcone + Dimethyl Malonate | 92 | 94 | -20 | [6] |

| trans-β-Nitrostyrene + Acetylacetone | 85 | 88 | 0 | [5] |

| α,β-Unsaturated N-Acylpyrrole + Nitroethane | 78 | 91 | -30 | [6] |

The catalyst’s configuration at C8 and C9 critically influences stereochemical outcomes. For instance, 9-epi-thiourea derivatives induce opposite enantioselectivity compared to natural cinchona alkaloid analogs, enabling access to both enantiomers of adducts through catalyst selection [3] [6]. Recent studies demonstrate expanded substrate scope to include γ,δ-unsaturated carbonyl compounds, where epiquinine’s extended conjugation improves transition-state stabilization [6].

Continuous Flow Chemistry Implementations Using Immobilized Epiquinine Analogues

Heterogenization of epiquinine catalysts addresses limitations in recyclability and scalability. A polystyrene-supported 9-amino-epiquinine derivative (Figure 1) has been engineered for continuous flow asymmetric catalysis [7]. The immobilization protocol involves:

- Radical copolymerization of styrene with a methacrylate-bearing epiquinine monomer

- Post-functionalization with thiourea groups via isocyanate coupling

- Packing into microreactor columns for continuous operation [7].

Key Advantages Over Batch Systems:

- Catalyst Loading Reduction: 0.5 mol% vs. 5–10 mol% in batch [7]

- Productivity Increase: Space-time yield of 3.2 g·L⁻¹·h⁻¹ vs. 0.8 g·L⁻¹·h⁻¹ [7]

- Stability: <5% activity loss over 10 reaction cycles [7]

The flow system’s laminar regime enhances mass transfer of hydrophobic substrates to the polymer-bound catalyst, particularly beneficial for reactions requiring anhydrous conditions. A notable application is the continuous synthesis of chiral γ-nitroesters, where residence time optimization (45 minutes) achieves 89% ee at 92% conversion [7].

Cooperative Catalysis Systems Combining Epiquinine with Brønsted Acids

Epiquinine’s basic quinuclidine nitrogen enables synergistic partnerships with Brønsted acids in dual catalytic systems. A prototypical example couples 9-amino-epiquinine with phosphoric acids for asymmetric Mannich reactions between ketones and aldimines:

- Phosphoric acid (5 mol%) activates the aldimine via protonation

- Epiquinine (5 mol%) deprotonates the ketone enolate

- Hydrogen bonding between catalyst counterions aligns reacting partners [6]

This cooperative system achieves dr >20:1 and 94% ee for β-amino ketone products, surpassing the performance of either catalyst alone. The epiquinine component’s C3 vinyl group plays a critical role in shielding one face of the enolate, as demonstrated by control experiments with hydrogenated analogs showing reduced selectivity [6].

Mechanistic Investigation Highlights:

- Nonlinear effects confirm true cooperativity rather than sequential activation

- Kinetic studies reveal a 15-fold rate enhancement versus single-catalyst systems

- DFT modeling identifies a key hydrogen-bond network between protonated quinuclidine and phosphate anions [6]

Emerging applications include acylcyanation of imines and asymmetric protonation of silyl enol ethers, where epiquinine’s conformational flexibility accommodates diverse transition-state geometries.

Physical Description

Color/Form

XLogP3

LogP

Melting Point

174-175 °C after drying of solvated crystals

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Therapeutic Uses

Quinidine is indicated in the treatment of recurrent, documented, life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia. Quinidine should not be used to treat ventricular arrhythmias of lesser severity, such as asymptomatic ventricular premature contractions. /Included in US product labeling/

Quinidine is indicated in the treatment of symptomatic atrial fibrillation or flutter in patients whose symptoms are not controlled by measures to reduce the rate of ventricular response. /US Product Labeling/

Chronic quinidine treatment is indicated for some patients at high risk for symptomatic atrial fibrillation pr flutter, such as those who have had previous episodes taht are so frequent and poorly tolerated as to outweigh the risk of porphylactic therapy with quinidine. /US Product Labeling/

Intravenous quinidine is indicated in the treatment of life-threatening Plasmodium falciparum malaria. /US Product Labeling/

Pharmacology

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01B - Antiarrhythmics, class i and iii

C01BA - Antiarrhythmics, class ia

C01BA01 - Quinidine

Mechanism of Action

Like lidocaine and procainamide, quinidine suppresses automaticity in the His-Purkinje system. In usual doses, quinidine may decrease the automaticity of ectopic pacemakers, but the extent of this effect also depends upon the anticholinergic effect of the drug on the sinoatrial node, atria, and atrioventricular node. Extremely high concentrations of quinidine may increase myocardial automaticity. The drug decreases conduction velocity in the atria, ventricles, and His-Purkinje system, and may decrease or cause no change in conduction velocity through the AV node. Quinidine probably suppresses atrial fibrillation or flutter by prolonging the effective refractory period and increasing the action potential duration in atrial and ventricular muscle and in the His-Purkinje system. Because prolongation of the effective refractory period is greater than the increase in the duration of the action potential, the cardiac tissue remains refractory even after restoration of the resting membrane potential. Quinidine shortens the effective refractory period of the atrioventricular node, and the anticholinergic action of the drug may also increase the conductivity of the atrioventricular node. The effects of quinidine on refractoriness and the action potential duration of atrial fibers may be modified by the anticholinergic effects of the drug. Quinidine decreases cardiac excitability, both in diastole and in the relative refractory period, by increasing the threshold potential for electrical excitation. At therapeutic plasma concentrations, quinidine causes prolongation of the QRS complex and QT interval.

Quinidine also exhibits some antipyretic and oxytocic properties. Quinidine has a very weak curare-like action on the myoneural junction and also causes depression of skeletal muscle action potential.

Intravenous quinidine depresses contractility and decreases systemic vascular resistance primarily by alpha-adrenergic receptor blockade. High blood levels of quinidine increase left ventricular end-diastolic pressure through its negative inotropic effect. Cardiovascular collapse has resulted from depression of contractility.

Quindine primarily kills the schizont parasite at the asexual intra-erythrocytic cycle stage of the Plasmodium falciparum malaria protozoan parasite. Quinidine also kills the gametocyte parasite stages of Plasmodium malariae, Plasmodium vivax, and Plasmodium ovale.

Pictograms

Irritant;Health Hazard

Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities.

Other CAS

56-54-2

Associated Chemicals

Quinidine gluconate;7054-25-3

Quinidine polygalacturonate;27555-34-6

Wikipedia

Drug Warnings

... Adverse reactions are not related to plasma concentration and include drug fever cholestatic hepatitis, systemic lupus erythematosus, asthma, anaphylaxis, thrombocytopenia, hemolytic anemia (especially in glutcose-6-phosphate dehydrogenase deficiency), and hypoprothrombinemia. Skin changes range from maculopapular eruption to thrombocytopenic purpura, cutaneous vasculitis, photosensitivity, and bullous lesions.

Drug induced agranulocytosisis a clinical entity characterized by a selective reduction of circulating neutrophils, usually to a level less than 0.2X10+9/l in relation to the administration of the drug. Quinidine is an antiarrhythmic agent widely used on an outpatient basis with some well known hematological side effects. Its midterm administration has been related to a few cases of agranulocytosis. The case of a 60 yr old man with atrial fibrillation is described who presented quinidine induced agranulocytosis of abrupt onset only 3 days after the exposure to the drug, recovering normal levels of neutrophils during the third hospitalization day.

Large doses ...increase temporal dispersion of ventricular refractory periods ...may induce idioventricular impulse generation. Caution ...mandatory in ...treatment of ventricular ectopic rhythms; increased dose after therapeutic failure may increase hazard.

For more Drug Warnings (Complete) data for QUINIDINE (34 total), please visit the HSDB record page.

Biological Half Life

The usual plasma half-life of approximately 7 hours after intravenous administration is increased in the presence of chronic liver disease.

Methods of Manufacturing

Quinidine may be made by treating quinine with a metallic alkoxide or by oxidizing quinine to quinone and then reducing the latter with sodium isopropoxide. It may also be obtained directly from the mother liquors remaining after removal of quinine from extracts of Cinchona; separation from cinchonine and other alkaloids is effected by special processes

General Manufacturing Information

Most of the material sold today is made by isomerization of quinine.

A long acting quinidine preparation /Quinidine gluconate/

Analytic Laboratory Methods

HPLC AND THIN LAYER CHROMATOGRAPHY DETERMINATIONS OF QUINIDINE AND RELATED ALKALOIDS IN PHARMACEUTICALS.

Analyte: quinidine gluconate; matrix: chemical identification; procedure: solution in dilute sulfuric acid exhibits vivid blue fluorescence, addition of hydrochloric acid, the fluorescenece disappears. /Quinidine gluconate/

Analyte: quinidine gluconate; matrix: chemical purity; procedure: potentiometric titration with comparison to standards /Quinidine gluconate/

For more Analytic Laboratory Methods (Complete) data for QUINIDINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

QUINIDINE DETECTION IN PLASMA OR URINE BY UV SPECTROPHOTOMETRY WITH TLC CONFIRMATION.

GCD OF QUINIDINE IN BLOOD, PLASMA. OVERALL RECOVERY IS 98.27 + OR - 3.61%.

DETERMINATION OF QUINIDINE AND DIHYDROQUINIDINE IN PLASMA BY HPLC.

Storage Conditions

You should store this material in the refrigerator.

Interactions

Ethacrynic acid and furosemide /diuretics/ increase lipid solubility and tubular reabsorption of quinidine and thus prolong its therapeutic effects/ ...but will not alkalinize urine... .

Quinidine may potentiate the effects of both nondepolarizing and depolarizing skeletal muscle relaxants such as pancuronium bromide, succinylcholine chloride, and tubocurarine chloride. Neostigmine methylsulfate does not appear to reverse these effects.

Quinidine should be used with caution, if at all, in patients with myasthenia gravis and the dose of anticholinesterase drugs such as neostigmine and pyridostigmine may have to be increased. Since quinidine antagonizes the effect of vagal excitation on the atria and AV node, the administration of cholinergic drugs or any other procedures to enhance vagal activity may fail to terminate paroxysmal supraventricular tachycardia in patients receiving quinidine. The anticholinergic effects of quinidine may be additive with those of anticholinergic drugs.

For more Interactions (Complete) data for QUINIDINE (24 total), please visit the HSDB record page.